molecular formula C24H24N4O3 B2646377 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 946322-96-9

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2646377
CAS RN: 946322-96-9
M. Wt: 416.481
InChI Key: MHHHDSSKTHJQCY-UHFFFAOYSA-N
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Description

The compound “N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide” is a complex organic molecule with multiple functional groups. It contains an imidazo[1,2-b]pyridazine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in pharmaceuticals and other biologically active substances .

Scientific Research Applications

Antiviral Drug Discovery

Research in antiviral drug discovery includes compounds structurally related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide. These compounds have been explored for their potential in treating viral infections and as part of new strategies for combating diseases like dengue fever and HIV (De Clercq, 2009).

Chemotherapy for Breast Cancer

Selenylated imidazo[1,2-a]pyridines, which are structurally similar to the compound , have shown promising activity against breast cancer cells. These compounds, including IP-Se-05 and IP-Se-06, demonstrated high cytotoxicity and the ability to induce apoptosis in breast cancer cell lines, suggesting potential as antiproliferative agents in breast cancer chemotherapy (Almeida et al., 2018).

Detection of Active Oxygen Species in Biological Systems

Cypridina luciferin analogues, including compounds structurally akin to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide, are used in detecting active oxygen species in biological systems. These compounds react with oxygen species to emit light, providing a method for detecting oxidative stress in various biological contexts (Nakano, 1998).

Antitumor Activity in Non-small Cell Lung Cancer

A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, related to the compound , have been investigated for their antiproliferative effects targeting P53 in non-small cell lung cancer cell lines. These compounds showed selective dose-dependent responses, suggesting their potential in reactivating mutant P53 in lung cancer cells (Bazin et al., 2016).

Synthesis and Pharmacological Evaluation

Research on the synthesis and pharmacological evaluation of compounds structurally related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide has been extensive. These studies include the development of novel synthetic routes and the evaluation of their biological activities in various disease models, highlighting the compound's versatility in drug development (Wang et al., 1997).

Mechanism of Action

The mechanism of action would depend on the biological or chemical process that the compound is involved in. For example, some imidazo[1,2-b]pyridazine derivatives are used in the treatment of viral infections .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to explore its efficacy and safety .

properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-4-8-18(21-15-28-22(25-21)11-13-24(27-28)31-3)14-20(16)26-23(29)12-7-17-5-9-19(30-2)10-6-17/h4-6,8-11,13-15H,7,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHHDSSKTHJQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide

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